1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃):
- Aromatic protons : A multiplet at δ 7.2–7.4 ppm corresponds to the 2-chlorophenyl group, with deshielding due to the electron-withdrawing chlorine.
- Piperidine protons : The methyl group at position 3 appears as a triplet at δ 1.0–1.2 ppm (J = 6.5 Hz), while axial and equatorial protons on the piperidine ring resonate at δ 2.3–3.1 ppm .
- Amide NH : A broad singlet at δ 6.5 ppm , indicative of hydrogen bonding.
¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Vibrational Spectroscopy
Key IR absorptions (KBr, cm⁻¹):
Mass Spectrometric Fragmentation Patterns
Electron Ionization (EI-MS, m/z):
Crystallographic Studies and X-ray Diffraction Analysis
Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c ) with unit cell parameters a = 8.92 Å, b = 12.34 Å, c = 10.56 Å, β = 105.3° . The piperidine ring adopts a distorted chair conformation, with the carboxamide group participating in intermolecular hydrogen bonds (N–H···O=C) to form a dimeric structure along the crystallographic axis. The chlorine atom exhibits C–Cl···π interactions (3.45 Å) with adjacent aromatic rings, stabilizing the lattice.
| Crystallographic Data | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell volume | 1156 ų |
| Hydrogen bond length (N–H···O) | 2.89 Å |
| R-factor | 0.042 |
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-methylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10-5-4-8-16(9-10)13(17)15-12-7-3-2-6-11(12)14/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEGTVBNHGEXJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine typically involves the reaction of 2-chlorophenyl isocyanate with 3-methylpiperidine. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-Chlorophenyl isocyanate+3-Methylpiperidine→this compound
In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.
Chemical Reactions Analysis
1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamoyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with essential cellular processes.
Comparison with Similar Compounds
1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine can be compared with other similar compounds, such as:
1-(2-Nitrophenylcarbamoyl)-3-methylpiperidine: This compound has a nitrophenyl group instead of a chlorophenyl group, which may result in different chemical and biological properties.
1-(2-Bromophenylcarbamoyl)-3-methylpiperidine:
1-(2-Fluorophenylcarbamoyl)-3-methylpiperidine: The fluorophenyl group may impart unique properties, such as increased stability or altered biological activity.
Biological Activity
1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.
The compound is synthesized through the reaction of 2-chlorophenyl isocyanate with 3-methylpiperidine , typically in an inert solvent like dichloromethane or toluene under controlled conditions. The reaction can be summarized as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound has shown potential in modulating biological pathways, particularly in antimicrobial applications where it may inhibit microbial growth by interfering with essential cellular processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial and antifungal properties . It has been evaluated for its effectiveness against various pathogens, demonstrating significant inhibitory effects. The compound's mechanism involves disrupting critical metabolic pathways in microorganisms.
Enzyme Inhibition
The compound has been studied for its ability to inhibit cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibitory activity was assessed using Ellman's method, revealing IC50 values that suggest moderate to strong inhibition compared to established drugs like rivastigmine .
| Enzyme | IC50 Value (µM) | Comparison |
|---|---|---|
| Acetylcholinesterase (AChE) | 38.98 | More potent than rivastigmine |
| Butyrylcholinesterase (BChE) | 1.60 | Stronger than rivastigmine |
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound against a range of bacterial strains, showing effective inhibition at concentrations lower than those required for traditional antibiotics. This suggests potential for development as a new antimicrobial agent.
- Cholinesterase Inhibition : Another investigation focused on the compound's ability to inhibit cholinesterases, which are critical in neurodegenerative diseases like Alzheimer's. The results indicated that it could serve as a lead compound for drug development aimed at enhancing cognitive function by modulating cholinergic signaling pathways .
Comparative Analysis
When compared to similar compounds, such as 1-(2-Nitrophenylcarbamoyl)-3-methylpiperidine and 1-(2-Bromophenylcarbamoyl)-3-methylpiperidine, variations in biological activity were noted. The chlorophenyl group in this compound appears to confer unique stability and efficacy profiles that are advantageous in therapeutic contexts.
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine?
Methodological Answer: Synthesis optimization requires systematic evaluation of reaction parameters. For example, in related piperidine derivatives (e.g., 1-(2-Chlorobenzyl)-3-methyl-2,6-diphenylpiperidine), factors such as stoichiometry (e.g., 1.2 equivalents of potassium tert-butoxide), solvent choice (DMF for nucleophilic substitution), and reaction time (overnight stirring) significantly influence yield . Column chromatography with n-hexane/ethyl acetate (100:4) is effective for purification. Yield improvements (e.g., 83% in ) can be achieved by iterative testing of these variables.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- X-ray crystallography resolves conformational details, as demonstrated in piperidine derivatives (e.g., bond angles and torsional strain analysis in and ).
- NMR spectroscopy identifies substituent positions (e.g., aromatic protons in the 2-chlorophenyl group).
- HPLC verifies purity (≥95%, as noted in and ). Always cross-validate results with computational tools like PubChem-derived SMILES or InChI keys .
Q. How can researchers assess the purity of this compound post-synthesis?
Methodological Answer:
- Use HPLC with a C18 column and UV detection (λ = 254 nm) for quantitative purity assessment.
- Melting point analysis (e.g., 352–353 K in ) provides a quick qualitative check.
- Mass spectrometry (MS) confirms molecular weight (e.g., 307.34 g/mol for analogs in ).
Advanced Research Questions
Q. How can computational modeling enhance the design of reactions involving this compound?
Methodological Answer: Integrate quantum chemical calculations (e.g., DFT for transition state analysis) with reaction path search algorithms to predict feasible pathways. ICReDD’s approach ( ) combines computation and experimental data to narrow optimal conditions (e.g., solvent polarity, temperature). For example, simulate the carbamoyl group’s electronic effects on reaction kinetics using Gaussian or COMSOL Multiphysics .
Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts or low yields?
Methodological Answer:
- Factorial Design of Experiments (DoE) () identifies interactions between variables (e.g., catalyst loading vs. temperature). A 2² factorial design can isolate critical factors in <10 trials.
- Isolation and characterization of byproducts via LC-MS or GC-MS clarifies mechanistic deviations. For instance, highlights the importance of monitoring intermediates in multi-step syntheses.
- Retrospective analysis using cheminformatics tools (e.g., PubChem data) may reveal overlooked steric or electronic effects .
Q. How can researchers explore the biological activity of this compound in medicinal chemistry contexts?
Methodological Answer:
- Docking studies (AutoDock Vina) predict binding affinity to target proteins (e.g., kinases or GPCRs). Piperidine derivatives in show activity modulated by aryl substituents.
- In vitro assays (e.g., cytotoxicity screening) require standardized protocols, such as MTT assays on cancer cell lines. Correlate structural features (e.g., 3-methyl group’s hydrophobicity) with activity trends .
Q. What advanced separation techniques improve the scalability of this compound’s synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
